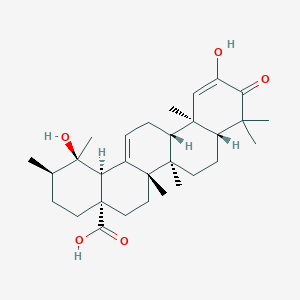
ADRENOMEDULLIN (RAT)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Adrenomedullin (rat) is a peptide hormone that was first discovered in 1993. It is a member of the calcitonin gene-related peptide family and is known for its potent vasodilatory effects. Adrenomedullin is widely expressed in various tissues, including the adrenal medulla, heart, lungs, kidneys, and blood vessels. It plays a crucial role in regulating blood pressure, vascular tone, and fluid balance .
Preparation Methods
Synthetic Routes and Reaction Conditions
Adrenomedullin can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent degradation of the peptide .
Industrial Production Methods
Industrial production of adrenomedullin involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain a stable powder form. This method ensures high purity and yield, making it suitable for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
Adrenomedullin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, or specificity .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used to introduce disulfide bonds, which stabilize the peptide structure.
Reduction: Reducing agents like dithiothreitol (DTT) are used to break disulfide bonds, allowing for structural modifications.
Substitution: Amino acid substitutions can be introduced using specific reagents to alter the peptide’s properties.
Major Products
The major products formed from these reactions include modified versions of adrenomedullin with enhanced stability, increased activity, or altered specificity. These modifications are crucial for developing therapeutic applications .
Scientific Research Applications
Adrenomedullin has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, folding, and stability.
Biology: Investigated for its role in cell signaling, vascular biology, and fluid balance.
Medicine: Explored as a potential therapeutic agent for treating cardiovascular diseases, sepsis, and inflammatory bowel disease
Industry: Utilized in the development of peptide-based drugs and diagnostic tools.
Mechanism of Action
Adrenomedullin exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. The primary receptors for adrenomedullin are the calcitonin receptor-like receptor (CRLR) and receptor activity-modifying proteins (RAMPs). Upon binding, adrenomedullin activates adenylate cyclase, increasing cyclic adenosine monophosphate (cAMP) levels and leading to vasodilation and other physiological effects .
Comparison with Similar Compounds
Adrenomedullin is similar to other peptides in the calcitonin gene-related peptide family, such as calcitonin gene-related peptide (CGRP) and amylin. adrenomedullin is unique due to its potent vasodilatory effects and its role in regulating fluid balance and vascular tone .
Similar Compounds
Calcitonin gene-related peptide (CGRP): Shares structural similarities with adrenomedullin and has vasodilatory effects.
Adrenomedullin’s unique properties make it a valuable compound for research and therapeutic applications, distinguishing it from other similar peptides.
Properties
CAS No. |
161383-47-7 |
|---|---|
Molecular Formula |
C11H7ClN2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(1S)-1-[(1R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde](/img/structure/B1180435.png)


